molecular formula C10H15BO3 B025141 4-Butoxyphenylboronic acid CAS No. 105365-51-3

4-Butoxyphenylboronic acid

Cat. No. B025141
CAS RN: 105365-51-3
M. Wt: 194.04 g/mol
InChI Key: QUPFQMXWFNJUNJ-UHFFFAOYSA-N
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Description

4-Butoxyphenylboronic acid is a compound with the molecular formula C10H15BO3 . It is used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids and deprotection .


Molecular Structure Analysis

The molecular structure of 4-Butoxyphenylboronic acid consists of a phenyl ring (C6H5) attached to a butoxy group (C4H9O) and a boronic acid group (BO2H). The average molecular weight is 194.035 Da .


Chemical Reactions Analysis

4-Butoxyphenylboronic acid can participate in various chemical reactions. For example, it can be used in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond forming reaction . It can also be used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids .


Physical And Chemical Properties Analysis

4-Butoxyphenylboronic acid has a density of 1.1±0.1 g/cm3, a boiling point of 342.3±44.0 °C at 760 mmHg, and a flash point of 160.8±28.4 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Sensing Applications

4-Butoxyphenylboronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, making it versatile for various sensing technologies.

Biological Labelling

The boronic acid moiety of 4-Butoxyphenylboronic acid is instrumental in biological labelling. Its interaction with diols allows for the tagging of biomolecules, which is essential for tracking and analyzing biological processes .

Protein Manipulation and Modification

Researchers utilize 4-Butoxyphenylboronic acid for protein manipulation and modification. The compound’s affinity for diols enables selective binding to glycoproteins, facilitating their modification and study .

Separation Technologies

In the field of separation technologies, 4-Butoxyphenylboronic acid plays a significant role. It is used for the electrophoresis of glycated molecules, aiding in the separation and analysis of complex biological samples .

Development of Therapeutics

The unique properties of 4-Butoxyphenylboronic acid are being explored for the development of therapeutics. Its ability to form stable complexes with diols is being leveraged to create new drugs and delivery systems .

Material Science

4-Butoxyphenylboronic acid: is also a building block in material science. It is used in the creation of microparticles for analytical methods and polymers for the controlled release of substances like insulin .

Safety and Hazards

When handling 4-Butoxyphenylboronic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

The primary target of 4-Butoxyphenylboronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, 4-Butoxyphenylboronic acid interacts with the palladium catalyst through a process known as transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is followed by the oxidative addition of an electrophilic organic group to the palladium, forming a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involving 4-Butoxyphenylboronic acid affects the carbon-carbon bond formation pathway . The successful completion of this reaction leads to the formation of a new carbon-carbon bond, which can have significant downstream effects in organic synthesis, leading to the creation of complex organic compounds .

Result of Action

The result of the action of 4-Butoxyphenylboronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their structure and properties .

Action Environment

The action, efficacy, and stability of 4-Butoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of functional groups and can be carried out under mild conditions .

properties

IUPAC Name

(4-butoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPFQMXWFNJUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397104
Record name 4-Butoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxyphenylboronic acid

CAS RN

105365-51-3
Record name B-(4-Butoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105365-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Butoxyphenylboronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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